![molecular formula C6H8S2 B2608652 3-Thiopheneethanethiol CAS No. 65062-26-2](/img/structure/B2608652.png)
3-Thiopheneethanethiol
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Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, InChI key, etc .
Synthesis Analysis
Synthesis analysis involves understanding the methods and reactions used to synthesize the compound. This could involve various chemical reactions and processes .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Tools like MolView can be used to visualize the 3D structure of the molecule.Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. It includes studying the reaction mechanisms and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like density, color, hardness, melting and boiling points, and electrical conductivity .Scientific Research Applications
Biologically Active Compounds
Thiophene-based analogs, including 3-Thiopheneethanethiol, have been of interest to a growing number of scientists as potential classes of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Medicinal Chemistry
Thiophene derivatives are essential in medicinal chemistry. They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry. They are used as corrosion inhibitors . This makes 3-Thiopheneethanethiol a potential candidate for applications in industries that require corrosion resistance.
Material Science
In the field of material science, thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests that 3-Thiopheneethanethiol could be used in the development of new semiconductor materials.
Electronics
Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . This indicates that 3-Thiopheneethanethiol could have potential applications in the electronics industry, particularly in the development of new types of displays.
Electrochromic Displays
3-Thiopheneethanethiol was used in the preparation of 3-substituted thiophene conducting copolymers, which have potential applications in electrochromic displays . This suggests that 3-Thiopheneethanethiol could be used in the development of new types of electrochromic displays.
Synthesis of Phthalonitrile Derivatives
3-Thiopheneethanethiol was also used in the synthesis of 4-(thiophene-3-ylmethoxy)phthalonitrile . This indicates that 3-Thiopheneethanethiol could be used in the synthesis of new organic compounds.
Thermoelectric Devices
As a well-known conducting polymer, poly(3-hexylthiophene), which is related to 3-Thiopheneethanethiol, is a model system to study electronic/thermal correlations and develop high-performance thermoelectric devices . This suggests that 3-Thiopheneethanethiol could have potential applications in the development of new thermoelectric devices.
Mechanism of Action
Target of Action
Thiophene derivatives are known to interact with a variety of biological targets, indicating a broad spectrum of potential interactions for 3-thiopheneethanethiol .
Mode of Action
Thiophene derivatives, in general, are known to interact with their targets in a variety of ways, potentially leading to changes in cellular processes
Biochemical Pathways
Thiophene derivatives have been shown to influence various biochemical pathways, suggesting that 3-Thiopheneethanethiol may have similar effects .
Result of Action
As with other thiophene derivatives, it is likely that the compound’s interactions with its targets lead to changes in cellular processes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-thiophen-3-ylethanethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8S2/c7-3-1-6-2-4-8-5-6/h2,4-5,7H,1,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRUZPSEWYLHFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CCS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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